N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide is a synthetic organic compound that features a furan ring, a methoxyethyl group, and a phenylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylmethylamine, which is then reacted with 2-methoxyethylamine under controlled conditions to form the intermediate. This intermediate is subsequently coupled with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Compounds with new functional groups replacing the methoxyethyl group.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylbutanamide backbone may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-2-phenylbutanamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylpentanamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide is unique due to the specific positioning of the furan ring and the methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-17(16-7-5-4-6-8-16)18(20)19(10-12-21-2)13-15-9-11-22-14-15/h4-9,11,14,17H,3,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQYYLCGWZRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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